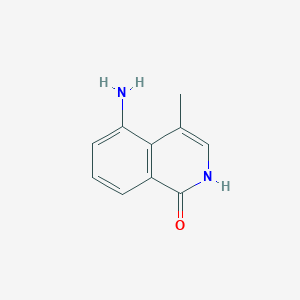

5-amino-4-methylisoquinolin-1(2H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

5-amino-4-methyl-2H-isoquinolin-1-one |

InChI |

InChI=1S/C10H10N2O/c1-6-5-12-10(13)7-3-2-4-8(11)9(6)7/h2-5H,11H2,1H3,(H,12,13) |

InChI Key |

HIQZHQXXBMHINP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC(=O)C2=C1C(=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 5 Amino 4 Methylisoquinolin 1 2h One

De Novo Synthetic Routes to the Isoquinolinone Core

The construction of the fundamental isoquinolinone skeleton of 5-amino-4-methylisoquinolin-1(2H)-one can be achieved through various synthetic pathways. These routes often begin with appropriately substituted benzene (B151609) derivatives and build the heterocyclic ring system through a series of chemical reactions. Key strategies include the formation of the amine functionality from a nitro precursor, the use of transition metal-catalyzed reactions to form the core structure, and tandem reactions that efficiently construct the substituted isoquinolinone.

Reductive Strategies for Amine Formation from Nitro Precursors

A common and effective method for introducing the 5-amino group is through the reduction of a corresponding 5-nitro-substituted isoquinolinone. This strategy involves the initial synthesis of 4-methyl-5-nitroisoquinolin-1(2H)-one, which then undergoes reduction to yield the desired 5-amino product. The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis, and several reagents and conditions can be employed for this purpose.

The choice of reducing agent is critical to ensure high yield and chemoselectivity, avoiding the reduction of other functional groups within the molecule. Common reductive strategies applicable to the synthesis of this compound are summarized in the following table.

| Precursor Compound | Reducing Agent/Catalyst | Solvent | Reaction Conditions | Product |

| 4-methyl-5-nitroisoquinolin-1(2H)-one | SnCl₂·2H₂O / HCl | Ethanol | Reflux | This compound |

| 4-methyl-5-nitroisoquinolin-1(2H)-one | H₂ / Pd/C | Methanol | Room Temperature, 1 atm | This compound |

| 4-methyl-5-nitroisoquinolin-1(2H)-one | Fe / NH₄Cl | Ethanol/Water | Reflux | This compound |

This table presents plausible synthetic routes based on established chemical principles for nitro group reduction.

Metal-Catalyzed Coupling Reactions in Isoquinolinone Synthesis

Transition metal-catalyzed reactions have become powerful tools for the construction of complex heterocyclic systems like isoquinolinones. Palladium, rhodium, and copper catalysts are frequently employed to facilitate carbon-carbon and carbon-nitrogen bond formation, leading to the efficient assembly of the isoquinolinone core. These methods often offer high levels of regio- and chemoselectivity.

For the synthesis of a substituted isoquinolinone such as this compound, a common approach involves the cyclization of a substituted benzamide (B126) derivative with an alkyne. The specific substitution pattern on the starting materials dictates the final structure of the isoquinolinone.

| Catalyst System | Starting Material 1 | Starting Material 2 | Key Transformation |

| Pd(OAc)₂ / Ligand | Substituted o-halobenzamide | Alkyne | Intramolecular cyclization |

| [RhCp*Cl₂]₂ / Base | Substituted benzamide (with directing group) | Alkyne | C-H activation and annulation |

| CuI / Ligand / Base | Substituted o-halobenzamide | Terminal alkyne | Sonogashira coupling followed by cyclization |

This table illustrates general metal-catalyzed strategies applicable to the synthesis of substituted isoquinolinones.

Tandem Annulation and Cyclization Approaches to Substituted Isoquinolinones

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient and atom-economical route to complex molecules. In the context of isoquinolinone synthesis, tandem annulation and cyclization strategies can rapidly build the heterocyclic ring system from simpler acyclic precursors. These reactions can be promoted by various catalysts or reagents and often proceed through a cascade of interconnected steps.

A plausible tandem approach to a 4-methyl-substituted isoquinolinone core could involve the reaction of a suitably substituted benzamide with an allene (B1206475) or a related three-carbon component. The reaction would proceed through a sequence of bond formations to construct the six-membered nitrogen-containing ring. For instance, a palladium-catalyzed C–H activation/annulation of an N-methoxy benzamide with a 2,3-allenoic acid ester could be a viable route.

Regioselective Functionalization and Derivatization Strategies

Once the this compound core is synthesized, further chemical modifications can be performed to introduce new functional groups and modulate the properties of the molecule. These transformations must be regioselective to target specific positions on the isoquinolinone ring system.

Introduction and Modification of Substituents at the C-4 Position

The C-4 position of the isoquinolin-1(2H)-one ring is a key site for functionalization. The introduction and subsequent modification of substituents at this position can significantly impact the molecule's biological and chemical properties. Various synthetic methods have been developed for the C-4 functionalization of the isoquinolinone scaffold.

Direct C-H functionalization at the C-4 position is a modern and efficient approach. Metal-catalyzed reactions, such as those employing palladium or rhodium, can selectively activate the C-H bond at this position, allowing for the introduction of a variety of substituents. For example, a palladium(0)-catalyzed C-4 site-selective C-H difluoroalkylation of isoquinolin-1(2H)-ones has been reported. researchgate.net Similarly, metal-free methods for the C-4 alkylation of isoquinolines have been developed, which could potentially be adapted for isoquinolinones. acs.orgnih.govresearchgate.net

| Reaction Type | Reagent/Catalyst | Functional Group Introduced |

| C-H Alkylation | Vinyl ketones / Acid catalyst | Alkyl |

| C-H Arylation | Aryl halides / Palladium catalyst | Aryl |

| C-H Halogenation | N-Halosuccinimide | Halogen |

| C-H Sulfenylation | Sulfonyl chlorides / Iodine | Thioether |

This table summarizes general strategies for the C-4 functionalization of isoquinolinone systems.

Chemical Reactivity and Stability of the 5-Amino Moiety

The 5-amino group is a key functional handle for further derivatization of this compound. The lone pair of electrons on the nitrogen atom makes it nucleophilic and susceptible to reaction with various electrophiles. Standard transformations of aromatic amines can be applied to this moiety, allowing for the synthesis of a wide range of derivatives.

Common derivatizations of the 5-amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Reaction with alkyl halides, although this can sometimes lead to over-alkylation.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of functional groups (e.g., -OH, -CN, -X).

The stability of the 5-aminoisoquinolinone is an important consideration in its synthesis and handling. Aromatic amines are generally stable compounds, but they can be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon exposure to air and light over extended periods. The isoquinolinone ring itself is a relatively stable heterocyclic system. Stability studies are crucial in pharmaceutical development to determine appropriate storage conditions and shelf-life. biopharminternational.compharmtech.comeuropa.eueuropa.eupaho.org

An article on the chemical compound “this compound” cannot be generated as requested. Extensive searches for scientific literature and chemical databases have yielded no specific information regarding the synthetic methodologies, advanced chemical transformations, diversification for library synthesis, or exploration of chiral synthesis for this particular compound.

The search results did provide information on related but structurally distinct molecules, including other substituted isoquinolinones and general methods for the synthesis of the broader isoquinoline (B145761) scaffold. However, in keeping with the strict instructions to focus solely on "this compound" and not introduce information outside the specified scope, this generalized data cannot be used to construct a scientifically accurate article about the requested compound.

Therefore, the required information to populate the outlined sections—"," "Diversification of the Isoquinolinone Scaffold for Library Synthesis," and "Exploration of Chiral Synthesis and Stereochemical Control"—is not available in the public domain for the specific chemical "this compound."

An extensive review of scientific literature and chemical databases reveals a notable absence of specific research data for the compound This compound . Consequently, the creation of a detailed article focusing on its advanced spectroscopic and structural elucidation, as per the requested outline, cannot be fulfilled at this time.

The inquiry for precise data pertaining to X-ray crystallography, high-field Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry, and conformational analysis for this specific molecule did not yield any published experimental or theoretical findings. Scientific research is a progressive endeavor, and the lack of available information suggests that this compound may be a novel compound, a synthetic intermediate that has not been subjected to extensive characterization, or that such data exists in proprietary research and has not been made publicly available.

To maintain scientific accuracy and adhere strictly to the provided instructions, which mandate a focus solely on this compound, it is not feasible to extrapolate or substitute data from related isoquinolinone structures. The unique substitution pattern of the amino group at the 5-position and the methyl group at the 4-position would impart distinct structural and electronic properties that cannot be accurately inferred from other analogs.

Therefore, until research on this compound is published in the public domain, a comprehensive and scientifically rigorous article as outlined in the user's request cannot be generated.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry, Electronic Structure, and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the most stable three-dimensional arrangement of atoms (molecular geometry), the distribution of electrons, and key indicators of chemical reactivity.

For molecules similar to the isoquinoline (B145761) scaffold, DFT methods with basis sets like B3LYP/6-311G** are commonly employed to optimize geometry and calculate electronic properties. nih.govnih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more easily excitable and more chemically reactive. researchgate.net

Furthermore, these calculations can generate electrostatic potential maps, which visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with other chemical species. nih.govresearchgate.net Reactivity descriptors, such as Fukui functions, can also be calculated to predict the most likely sites for nucleophilic or electrophilic attack. nih.govresearchgate.net

| Calculated Property | Significance | Typical Method |

|---|---|---|

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and the most stable 3D structure. | DFT (e.g., B3LYP/6-311G**) |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic stability. | DFT, Time-Dependent DFT (TD-DFT) |

| Electrostatic Potential (ESP) | Visualizes charge distribution, predicting sites for intermolecular interactions. | DFT |

| Dipole Moment | Measures the overall polarity of the molecule. | DFT |

| Fukui Functions | Predicts the local reactivity at specific atomic sites. nih.gov | DFT |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

To explore the potential of 5-amino-4-methylisoquinolin-1(2H)-one as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are employed. These techniques model the interaction between a small molecule (ligand) and a biological macromolecule, typically a protein or enzyme (target).

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. impactfactor.org The process involves sampling a wide range of ligand conformations within the target's binding site and scoring them based on binding affinity, usually expressed in kcal/mol. nih.gov A more negative score typically indicates a stronger, more favorable binding interaction. nih.gov Docking studies on related amino-isoquinoline structures have been used to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. nih.gov For instance, studies on similar compounds have revealed crucial interactions with amino acid residues like phenylalanine, tryptophan, and lysine (B10760008) within a target's active site. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-target complex, simulating the movements of atoms and molecules over time. nih.govyoutube.com Starting from a docked pose, an MD simulation can assess the stability of the interaction, reveal conformational changes in both the ligand and the protein upon binding, and provide a more detailed understanding of the binding energetics. nih.govnih.gov These simulations are governed by a force field, which is a set of parameters that defines the potential energy of the system. youtube.com

| Simulation Parameter | Information Provided | Relevance |

|---|---|---|

| Binding Affinity (kcal/mol) | Strength of the ligand-target interaction. nih.gov | Predicts the potency of the compound as an inhibitor or activator. |

| Interacting Residues | Specific amino acids in the target that form bonds with the ligand. nih.gov | Identifies the key drivers of binding for rational drug design. |

| Root Mean Square Deviation (RMSD) | Measures the stability of the ligand in the binding pocket over time (from MD). | Confirms if the docked pose is stable. |

| Hydrogen Bond Analysis | Identifies the number and duration of hydrogen bonds formed. | Highlights critical stabilizing interactions. |

Computational Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational SAR, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, uses statistical methods to build predictive models based on this correlation. nih.gov

A QSAR model is developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic characteristics. nih.gov A mathematical model is then generated that links these descriptors to the observed biological activity.

For a compound like this compound, a QSAR model developed from a library of similar isoquinolinone derivatives could predict its activity against a specific target. nih.gov The robustness and predictive power of a QSAR model are validated using statistical metrics like the squared correlation coefficient (R²) and the leave-one-out cross-validation coefficient (Q²). nih.gov Such models are instrumental in virtual screening and in prioritizing which new derivatives should be synthesized and tested. nih.gov

| Descriptor Type | Examples | Information Captured |

|---|---|---|

| Topological | Topological Polar Surface Area (TPSA), Wiener Index | Molecular size, branching, and connectivity. |

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Electron distribution and reactivity. |

| Steric | Molecular Volume, Molar Refractivity | Three-dimensional shape and bulk of the molecule. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, affecting membrane permeability and binding. |

Mechanistic Insights Derived from Computational Approaches, including Reaction Pathway Analysis

Computational chemistry is also a key tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, metabolic pathways, or its mechanism of action at a target site.

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states and intermediates. nih.gov Calculating the activation energies associated with these transition states allows for the determination of the most probable reaction pathway. This is particularly useful for understanding how a molecule might be metabolized in a biological system or for optimizing its synthetic route. For instance, computational studies on related heterocyclic systems have been used to investigate the favorability of intramolecular reactions and the formation of reactive intermediates. nih.govresearchgate.net This level of mechanistic detail is often difficult to obtain through experimental means alone and provides a deeper understanding of the molecule's chemical behavior.

Biochemical and Molecular Mechanisms of Action

Poly(ADP-Ribose) Polymerase (PARP) Enzyme Inhibition

5-amino-4-methylisoquinolin-1(2H)-one belongs to the isoquinolinone class of compounds, which are recognized as inhibitors of Poly(ADP-Ribose) Polymerase (PARP). thieme-connect.com PARP enzymes are crucial for cellular processes, particularly DNA repair and the maintenance of genomic stability. mdpi.com The inhibitory action of this compound class is central to its therapeutic potential.

The PARP family consists of 18 members, with PARP-1 and PARP-2 being the most well-characterized and responsible for the majority of cellular poly(ADP-ribosyl)ation activity upon DNA damage. thieme-connect.com Due to the high degree of homology in the catalytic domains of PARP-1 and PARP-2, many small-molecule inhibitors targeting the NAD+ binding site exhibit activity against both isoforms. researchgate.net

While specific isoform selectivity data for this compound is not detailed in the provided search results, research on related isoquinolinone analogs demonstrates that structural modifications can influence selectivity. For instance, olaparib, a well-known PARP inhibitor, demonstrates potent inhibition of both PARP-1 and PARP-2. researchgate.net The potency of various PARP inhibitors against these isoforms often falls within the nanomolar range, although slight variations can confer a degree of selectivity. researchgate.net The table below shows representative inhibitory concentrations for other PARP inhibitors, illustrating typical potencies for this class of drugs.

| Inhibitor | PARP-1 Ki (nmol/L) | PARP-2 Ki (nmol/L) |

|---|---|---|

| Olaparib | 1.4 - 5.2 | 1.0 - 2.9 |

| Niraparib | 1.4 - 5.2 | 1.0 - 2.9 |

| Veliparib | 1.4 - 5.2 | 1.0 - 2.9 |

| Rucaparib | 1.4 - 5.2 | 28 |

Ki represents the inhibition constant. Data illustrates the general potency range for the class of inhibitors. researchgate.net

PARP inhibitors from the isoquinolinone class function as competitive inhibitors by targeting the catalytic domain of the PARP enzyme. researchgate.netnih.gov They are designed to mimic the nicotinamide (B372718) portion of the NAD+ substrate, occupying its binding pocket in the active site. mdpi.comresearchgate.net This direct competition prevents NAD+ from binding, thereby blocking the synthesis and transfer of poly(ADP-ribose) (PAR) chains onto target proteins, a process known as PARylation. mdpi.com

Structural studies of the broader isoquinolinone and naphthyridinone classes show that these inhibitors are designed to exploit key residues within the PARP-1 active site, such as GLU988 and LYS903, to achieve high-potency binding. nih.gov By occupying this site, this compound effectively halts the enzymatic activity of PARP, which is a critical step in the DNA damage response. researchgate.netnih.gov

The inhibition of PARP by this compound has significant downstream consequences on cellular DNA Damage Response (DDR) pathways. PARP-1 plays a primary role in sensing and signaling DNA single-strand breaks (SSBs). nih.gov When PARP activity is inhibited, these SSBs are not efficiently repaired. researchgate.net

During DNA replication, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more severe DNA double-strand breaks (DSBs). researchgate.net In healthy cells, these DSBs can be effectively repaired through the high-fidelity Homologous Recombination (HR) pathway. mdpi.com However, in cancer cells that have mutations in HR pathway genes, such as BRCA1 or BRCA2, these DSBs cannot be properly repaired. researchgate.net The alternative, error-prone Non-Homologous End Joining (NHEJ) pathway may be activated, but this often leads to genomic instability and, ultimately, cell death. mdpi.com This concept, where a deficiency in two different pathways (PARP-mediated repair and HR repair) leads to cell death, is known as synthetic lethality and is the foundational principle behind the use of PARP inhibitors in BRCA-mutated cancers. researchgate.net

Structure-activity relationship (SAR) studies on the isoquinolinone scaffold have been instrumental in developing potent PARP inhibitors. nih.gov While specific SAR data for the 4-methyl substitution in this compound is not available in the search results, general principles for the isoquinolinone class have been established.

Research indicates that modifications to the isoquinolinone core can significantly impact potency and pharmacokinetic properties. nih.gov For example, constraining linear linkers on the molecule into cyclic structures, such as a cyclopentene (B43876) ring, has been shown to improve pharmacokinetic parameters while maintaining high potency for PARP-1. nih.gov Furthermore, incorporating the nitrogen substituent of the isoquinolinone into a bicyclic ring to form a naphthyridinone scaffold can avoid potential issues related to anilinic moieties and lead to highly potent inhibitors. nih.gov The presence of a basic amine functionality in various series of PARP inhibitors has also been correlated with enhanced potency. researchgate.net These studies underscore the importance of fine-tuning the molecular structure to optimize interactions with the PARP active site and achieve desired therapeutic properties. nih.govnih.gov

Ribonucleoside Diphosphate Reductase (RDR) Inhibition

Ribonucleoside Diphosphate Reductase (RDR) is an essential enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.

Based on available scientific literature from the search results, there is no evidence to suggest that the compound this compound acts as an inhibitor of Ribonucleoside Diphosphate Reductase (RDR). Research into RDR inhibition by related chemical structures has focused on different derivatives, specifically 1-formylisoquinoline thiosemicarbazones. These thiosemicarbazone compounds are structurally and functionally distinct from the isoquinolin-1(2H)-one scaffold. Therefore, a mechanistic characterization and kinetic analysis of RDR inhibition by this compound cannot be provided.

Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Modulation

The Transient Receptor Potential Vanilloid 1 (TRPV1) receptor is a non-selective cation channel involved in the detection and transduction of noxious stimuli. Modulation of this receptor is a key strategy in the development of analgesics.

Elucidation of Agonist and Antagonist Functional Profiles

While no specific studies detailing the agonist or antagonist profile of this compound on the TRPV1 receptor are available, the isoquinoline (B145761) core is a feature in some molecules that interact with this receptor. The functional activity of a compound at the TRPV1 receptor is highly dependent on the specific substitutions on the core structure. Agonists of TRPV1, like capsaicin, initially activate the channel, leading to a sensation of pain, but prolonged activation results in desensitization, which can produce an analgesic effect. Conversely, antagonists block the activation of the channel by endogenous and exogenous agonists, thereby preventing the initiation of a pain signal. The functional profile of this compound at the TRPV1 receptor remains to be elucidated through experimental investigation.

Structural Insights into Protein-Ligand Interactions within the Receptor Binding Pocket

The binding pocket for vanilloid compounds on the TRPV1 receptor is located in the transmembrane domain, specifically involving residues in the S3, S4, and the S4-S5 linker regions. The interaction of ligands with these residues is critical for channel gating. For a compound like this compound, computational docking studies could provide initial insights into its potential to bind within this pocket. The amino and methyl groups, as well as the lactam function of the isoquinoline ring, would be key determinants of its binding affinity and mode of interaction with the receptor's amino acid residues. However, without experimental data, any proposed interactions remain speculative.

Rho-Kinase (ROCK) Enzyme Inhibition

Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a significant role in various cellular processes, including smooth muscle contraction, cell migration, and proliferation. nih.gov The isoquinoline scaffold is a well-established pharmacophore for ROCK inhibition.

Prominent ROCK inhibitors such as Fasudil and H-1152P feature an isoquinoline core. researchgate.net For example, (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P) is a highly potent and selective ROCK inhibitor. researchgate.net These compounds typically interact with the ATP-binding site of the kinase. Given that this compound possesses the core isoquinoline structure, it is plausible that it could exhibit inhibitory activity against ROCK enzymes. The specific substitutions on the isoquinoline ring would influence its potency and selectivity.

Below is a table of known isoquinoline-based ROCK inhibitors and their reported inhibitory concentrations.

| Compound Name | Target | IC50 (nM) |

| Fasudil | ROCK1 | 260 |

| Fasudil | ROCK2 | 320 |

| H-1152P | ROCK1 | 5 |

This table presents data for related isoquinoline compounds to illustrate the potential of this chemical class as ROCK inhibitors. The inhibitory activity of this compound on ROCK has not been experimentally determined.

Other Enzyme and Receptor Binding Studies for Broad-Spectrum Biological Activity

The versatility of the isoquinoline scaffold allows for its interaction with a wide range of biological targets, suggesting a potential for broad-spectrum activity for its derivatives. Research on various substituted isoquinolines has revealed inhibitory activity against several other important enzymes.

For instance, certain 5-amino substituted indeno[1,2-c]isoquinolines have demonstrated potent inhibition of topoisomerase I, an enzyme critical for DNA replication and transcription. nih.gov Specifically, 5-piperazinyl indeno[1,2-c]isoquinoline was highlighted for its significant topoisomerase I inhibitory activity. nih.gov Additionally, imidazo[4,5-h]isoquinolin-9-one derivatives have been identified as inhibitors of Lck kinase, a tyrosine kinase involved in T-cell signaling. nih.gov

These findings underscore the potential of the 5-aminoisoquinoline (B16527) framework as a template for the design of inhibitors for various enzymes. The specific biological activity of this compound would depend on its unique three-dimensional structure and how it complements the binding sites of different proteins.

Investigation of Downstream Cellular Pathway Modulation

The modulation of enzymes and receptors by a compound like this compound would be expected to have downstream effects on various cellular signaling pathways. If this compound were to inhibit ROCK, it would likely impact pathways controlling cellular contraction, motility, and proliferation. nih.gov ROCK inhibitors are known to influence the phosphorylation of downstream targets such as myosin light chain phosphatase and LIM kinase, leading to changes in the actin cytoskeleton.

Similarly, if the compound were to interact with the TRPV1 receptor, it would modulate calcium influx into neurons, thereby affecting pathways related to pain signaling and neuroinflammation. Inhibition of other kinases, such as Lck or topoisomerase I, would interfere with immune responses and cell division, respectively. The ultimate cellular consequences of exposure to this compound are contingent on its specific molecular targets and the cellular context in which these interactions occur.

Electrochemical Properties and Their Influence on Biological Activity (e.g., Redox Cycling in Quinone Derivatives)

The electrochemical characteristics of a molecule are pivotal in defining its biochemical and molecular mechanisms of action. For compounds containing a quinone or quinone-like moiety, such as this compound, the ability to undergo redox cycling is a key determinant of its biological activity. This process involves the sequential reduction and oxidation of the molecule, which can lead to the generation of reactive oxygen species (ROS) and interfere with cellular electron transport chains.

The isoquinolinone core of this compound contains a conjugated system that can accept and donate electrons, making it electrochemically active. The specific redox potential of this compound is influenced by the electronic properties of its substituents: the amino (-NH2) and methyl (-CH3) groups.

Influence of Substituents on Redox Potential:

The redox potential of quinone-like compounds is sensitive to the nature and position of substituents on the aromatic ring. Electron-donating groups, such as amino and methyl groups, generally lower the redox potential, making the compound easier to reduce. This is due to their ability to increase the electron density of the π-system.

Amino (-NH2) Group: The amino group is a strong electron-donating group through resonance. This effect significantly lowers the reduction potential, facilitating the acceptance of an electron to form a semiquinone radical.

Methyl (-CH3) Group: The methyl group is a weak electron-donating group through induction. Its effect on the redox potential is less pronounced than that of the amino group but still contributes to making the molecule more susceptible to reduction compared to an unsubstituted isoquinolinone.

A computational screening study on various quinone derivatives has systematically shown the influence of different substituents on their redox potentials. The findings indicate that electron-donating groups decrease the redox potential, while electron-withdrawing groups increase it. nih.gov

Redox Cycling and Biological Activity:

The biological activity of many quinone-containing compounds is linked to their ability to undergo redox cycling. This process can be initiated by cellular reductases, such as NADPH-cytochrome P450 reductase.

One-Electron Reduction: The quinone moiety of a molecule like this compound can accept a single electron from a reductase to form a semiquinone radical anion.

Reaction with Molecular Oxygen: Under aerobic conditions, this highly reactive semiquinone radical can then transfer the electron to molecular oxygen (O2), regenerating the parent quinone and producing a superoxide (B77818) anion radical (O2•−).

Generation of Reactive Oxygen Species (ROS): The superoxide anion can be further converted to other ROS, such as hydrogen peroxide (H2O2) and the highly reactive hydroxyl radical (•OH), through enzymatic and non-enzymatic reactions.

This continuous cycle of reduction and oxidation can lead to a state of oxidative stress within the cell, where the production of ROS overwhelms the cell's antioxidant defense mechanisms. Oxidative stress can induce cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately leading to apoptosis or other forms of cell death. This mechanism is a key aspect of the anticancer activity of several quinone-based chemotherapeutic agents. nih.gov

The planarity of the molecular structure also plays a significant role in the electrochemical charge transfer reaction. mdpi.comnih.gov A more planar structure facilitates π-conjugation, which can influence the ease of electron transfer.

The table below summarizes the general effects of different substituents on the redox potential of quinone-like aromatic compounds, providing a framework for understanding the electrochemical behavior of this compound.

| Substituent Group | Electronic Effect | Influence on Redox Potential |

| Amino (-NH2) | Strong Electron-Donating | Decreases |

| Methyl (-CH3) | Weak Electron-Donating | Decreases |

| Hydroxyl (-OH) | Strong Electron-Donating | Decreases |

| Methoxy (-OCH3) | Electron-Donating | Decreases |

| Halogens (-F, -Cl) | Electron-Withdrawing (Inductive) | Increases |

| Cyano (-CN) | Strong Electron-Withdrawing | Increases |

| Nitro (-NO2) | Strong Electron-Withdrawing | Increases |

This table is based on established principles of physical organic chemistry and findings from studies on various quinone derivatives. nih.gov

In the context of this compound, the presence of both an amino and a methyl group would be expected to significantly lower its reduction potential, thereby promoting redox cycling and the associated generation of ROS. This electrochemical property is likely a critical factor in its biological activity profile.

Preclinical Biological Activity in Research Models Excluding Clinical Human Trials

Anti-Oncogenic Activity in In Vitro Cell Culture Models

No specific studies detailing the anti-oncogenic activity of 5-amino-4-methylisoquinolin-1(2H)-one in in vitro cell culture models were found. Therefore, information regarding its effects on cellular proliferation, viability, cell cycle progression, apoptosis induction, angiogenesis, or metastatic processes is not available.

Inhibition of Cellular Proliferation and Viability

No data is available on the inhibition of cellular proliferation and viability by this compound.

Modulation of Cell Cycle Progression and Apoptosis Induction

There are no available research findings on the modulation of cell cycle progression or the induction of apoptosis by this compound.

Effects on Angiogenesis and Metastatic Processes in Research Systems

Information regarding the effects of this compound on angiogenesis and metastatic processes in research systems could not be located.

Antimicrobial Research

No specific research was identified concerning the antimicrobial activities of this compound.

Antibacterial Activity in Model Organisms

There is no available data on the antibacterial activity of this compound in model organisms.

Antifungal Activity in Model Organisms

No studies were found that investigated the antifungal activity of this compound in model organisms.

An article focusing solely on the preclinical biological activity of the chemical compound “this compound” cannot be generated at this time. Extensive searches for scientific literature and preclinical data on this specific compound have not yielded any information regarding its anti-inflammatory, neuroprotective, anti-malarial, or its effects in ischemia-reperfusion injury models.

The performed searches for "this compound" and its alternative identifiers did not retrieve any preclinical studies, data tables, or detailed research findings related to the requested biological activities. While research exists for other isoquinoline (B145761) and isoquinolinone derivatives in these therapeutic areas, the strict requirement to focus exclusively on "this compound" prevents the inclusion of such related, but distinct, information.

Therefore, due to the absence of specific preclinical data for "this compound" in the specified research areas, it is not possible to create the requested scientific article with the required sections and content. Further research on this specific compound would be necessary for such an article to be written.

Applications As Research Tools and Chemical Probes

Utilization in Biochemical Assays for Target Validation and Screening

Compounds structurally related to 5-amino-4-methylisoquinolin-1(2H)-one have been instrumental in biochemical assays for validating novel drug targets and for high-throughput screening (HTS) campaigns to identify new bioactive molecules. A notable example is the use of isoquinolinone derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.

5-Aminoisoquinolinone, a closely related analog, is a known inhibitor of PARP. nih.gov Inhibition of PARP by such molecules can be quantified in biochemical assays, which is essential for validating PARP as a therapeutic target in cancers with specific DNA repair deficiencies, such as those with BRCA1/2 mutations. These assays typically measure the enzymatic activity of PARP in the presence of varying concentrations of the inhibitor, allowing for the determination of key parameters like the half-maximal inhibitory concentration (IC50).

The development of potent and selective PARP inhibitors has been a significant focus in cancer research. nih.govfrontiersin.org The isoquinolinone core serves as a key pharmacophore in many of these inhibitors. Through systematic screening of compound libraries containing diverse isoquinolinone derivatives, researchers have been able to identify molecules with high affinity for the nicotinamide (B372718) adenine dinucleotide (NAD+) binding site of PARP enzymes. nih.gov This has not only validated PARP as a druggable target but has also provided a chemical scaffold for the development of clinically approved drugs.

Below is an interactive data table summarizing the inhibitory activities of some isoquinolinone derivatives against PARP1 and PARP2.

| Compound | Target | IC50 (nM) |

| Olaparib | PARP1 | 1.832 |

| Olaparib | PARP2 | 7.773 |

| YHP-836 | PARP1 | 6.328 |

| YHP-836 | PARP2 | 3.621 |

This data is based on a study of a novel PARP inhibitor, YHP-836, and its comparison with the established inhibitor Olaparib. frontiersin.org

Application as Chemical Probes for Elucidating Cellular Mechanisms and Signaling Pathways

Chemical probes are small molecules that are used to study biological systems by selectively interacting with a specific protein or pathway. Isoquinolinone derivatives have been employed as chemical probes to dissect intricate cellular mechanisms and signaling cascades. Their ability to modulate the activity of specific enzymes allows researchers to observe the downstream consequences of inhibiting a particular target.

For instance, inhibitors based on the 1,2,3,4-tetrahydroisoquinoline scaffold have been designed and synthesized to target the NF-κB signaling pathway, which is a critical regulator of inflammation and cell survival. nih.gov By using these compounds as chemical probes, researchers can investigate the role of NF-κB in various cancer cell lines. Inhibition of NF-κB nuclear translocation by these probes can lead to cytotoxic effects in tumor cells, thereby elucidating the pathway's importance in cancer cell proliferation and survival. nih.gov

Furthermore, derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been developed as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme implicated in various cancers, including non-Hodgkin's lymphoma. nih.govresearchgate.net These potent and selective inhibitors serve as valuable chemical probes to explore the cellular functions of PRMT5. Studies using these probes have demonstrated that inhibition of PRMT5 can induce apoptosis and arrest the cell cycle in cancer cells, highlighting the therapeutic potential of targeting this enzyme. nih.govresearchgate.net

Role as a Lead Compound in Medicinal Chemistry Research for Drug Discovery

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The isoquinolinone scaffold has frequently served as a starting point, or lead structure, for the development of new drugs. Medicinal chemists often modify the core structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties.

The discovery of isoquinolinone derivatives as inhibitors of various kinases is a prime example of their role as lead compounds. For instance, a series of 1-phenanthryl-tetrahydroisoquinoline analogues were designed and synthesized as novel inhibitors of p21-activated kinase 4 (PAK4), a target in cancer therapy. rsc.org Starting from a lead compound, systematic structural modifications led to the identification of derivatives with significantly improved potency. rsc.org

Similarly, the 1,2,3,4-tetrahydroisoquinoline nucleus has been a fruitful starting point for the development of a wide range of biologically active molecules with potential applications as anti-inflammatory, anti-bacterial, anti-viral, and anti-cancer agents. nih.gov The versatility of this scaffold allows for the introduction of various substituents at different positions, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity. nih.govrsc.org The development of novel 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting the NF-κB signaling pathway further underscores the importance of this scaffold as a lead structure in drug discovery. nih.gov

Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced Analogs with Enhanced Specificity and Potency

Future efforts in the development of 5-amino-4-methylisoquinolin-1(2H)-one will critically depend on the design and synthesis of advanced analogs with improved pharmacological properties. A systematic structure-activity relationship (SAR) study will be essential to identify modifications that enhance both potency and selectivity for its biological target(s).

Key strategies for analog development include:

Scaffold Hopping and Ring System Modifications: While the isoquinolinone core is a valuable starting point, exploring alternative heterocyclic systems, such as naphthyridinones, could lead to novel intellectual property and improved drug-like properties. nih.gov For instance, constraining linear linkers within the molecule into cyclic structures has been shown to improve pharmacokinetic parameters in related compounds. nih.gov

Substitution at Key Positions: The amino and methyl groups on the isoquinolinone ring, as well as other available positions, provide opportunities for chemical modification. The introduction of various functional groups can modulate the compound's electronic and steric properties, influencing its binding affinity and interaction with target proteins. The synthesis of a diverse library of derivatives with systematic variations will be crucial for a comprehensive SAR analysis.

Structure-Based Drug Design: Should the biological target of this compound be identified and its three-dimensional structure determined, for example through X-ray crystallography, structure-based design will become a powerful tool. nih.gov This approach allows for the rational design of analogs that can form specific, high-affinity interactions with the target's binding site.

| Modification Strategy | Rationale | Potential Outcome |

| Scaffold Hopping | Exploration of novel chemical space, improvement of pharmacokinetic properties. | Identification of new core structures with enhanced drug-like characteristics. |

| Systematic Substitution | Elucidation of structure-activity relationships. | Optimization of potency, selectivity, and metabolic stability. |

| Structure-Based Design | Rational design of high-affinity ligands. | Development of highly potent and selective inhibitors. |

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

A critical area of future research is the comprehensive elucidation of the biological targets and mechanisms of action of this compound and its analogs. While the isoquinolinone scaffold is associated with PARP inhibition, it is crucial to experimentally determine the specific targets of this particular compound.

Future investigations should include:

Target Identification and Validation: Unbiased screening approaches, such as affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA), can be employed to identify the direct binding partners of this compound within the proteome. Once potential targets are identified, their biological relevance to the compound's cellular effects must be validated using techniques like genetic knockdown (e.g., siRNA, CRISPR/Cas9) or overexpression.

Mechanism of Action Studies: Beyond target binding, it is essential to understand how the compound modulates the function of its target and the downstream cellular consequences. For example, if the target is an enzyme, detailed kinetic studies should be performed to determine the mode of inhibition. nih.gov Cellular assays can then be used to investigate the effects on relevant signaling pathways, such as DNA damage response, cell cycle progression, and apoptosis. nih.gov

Phenotypic Screening: In addition to target-based approaches, phenotypic screening of this compound and its analogs across a panel of diverse cancer cell lines or other disease models can reveal unexpected therapeutic opportunities and provide insights into its mechanism of action.

Integration with Emerging Research Technologies for High-Throughput Screening and Mechanistic Elucidation

To accelerate the discovery and development process, the integration of emerging research technologies for high-throughput screening (HTS) and mechanistic studies is paramount. These technologies enable the rapid evaluation of large compound libraries and provide deeper insights into their biological effects.

Key technologies to be leveraged include:

High-Throughput Screening (HTS): A variety of HTS-compatible assays can be developed to screen for analogs of this compound with desired activities. enamine.netunitn.itnuvisan.comemory.eduprinceton.edu These can include biochemical assays (e.g., enzyme inhibition assays) and cell-based assays (e.g., measuring cell viability, reporter gene activity, or specific cellular phenotypes). unitn.itnuvisan.com

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. This technology can be used to assess the effects of this compound analogs on cell morphology, protein localization, and other complex cellular phenotypes, providing rich, multi-dimensional data for SAR studies.

"Omics" Technologies: Genomics, transcriptomics, proteomics, and metabolomics can provide a global view of the cellular response to treatment with this compound. For example, transcriptomic profiling can identify genes and pathways that are modulated by the compound, offering clues to its mechanism of action and potential biomarkers of response.

| Technology | Application | Advantage |

| High-Throughput Screening (HTS) | Rapid screening of large compound libraries for desired activity. | Accelerates the hit-to-lead optimization process. |

| High-Content Screening (HCS) | Multi-parameter phenotypic profiling of cellular responses. | Provides detailed mechanistic insights and identifies novel cellular effects. |

| "Omics" Technologies | Global analysis of cellular changes upon compound treatment. | Unbiased identification of pathways and potential biomarkers. |

Strategic Development for Preclinical Investigations Beyond Initial Characterization

Following the initial in vitro characterization and optimization of this compound analogs, a strategic approach to preclinical development is necessary to advance the most promising candidates toward clinical evaluation.

The preclinical development plan should encompass:

In Vitro ADME Profiling: A comprehensive assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential. This includes evaluating metabolic stability in liver microsomes, plasma protein binding, and potential for drug-drug interactions (e.g., cytochrome P450 inhibition).

In Vivo Pharmacokinetic Studies: The pharmacokinetic profile of promising analogs should be determined in animal models to assess their bioavailability, tissue distribution, and clearance. These studies are crucial for establishing a dosing regimen for subsequent efficacy studies.

In Vivo Efficacy and Target Engagement Studies: The therapeutic efficacy of lead compounds must be evaluated in relevant animal models of disease. nih.gov For example, if the compound is being developed as an anticancer agent, its ability to inhibit tumor growth in xenograft models should be assessed. nih.gov It is also important to demonstrate that the compound engages its target in vivo at pharmacologically relevant doses.

Early Safety and Toxicology Assessment: Preliminary toxicology studies are necessary to identify any potential liabilities of the lead compounds. This may include in vitro cytotoxicity assays and in vivo studies to assess acute and chronic toxicity.

By systematically addressing these future research directions, the full therapeutic potential of this compound and its derivatives can be explored, paving the way for the development of novel and effective medicines.

Q & A

Q. What are the common synthetic routes for 5-amino-4-methylisoquinolin-1(2H)-one, and how are they optimized for yield and purity?

The compound is often synthesized via transition metal-free cascade reactions using alkynols and imines. For example, t-BuOK catalyzes the reaction in DMSO or THF, with solvent choice significantly affecting product distribution (e.g., isoquinolin-1(2H)-one vs. dihydroisobenzoquinoline derivatives). Optimization involves adjusting solvent polarity, temperature (60–110°C), and catalyst loading (10–20 mol%) to maximize yield . Characterization typically employs , , and MS to confirm structural integrity .

Q. How is the structural elucidation of this compound performed in crystallographic studies?

Small-molecule crystallography tools like SHELXL (for refinement) and ORTEP-III (for graphical representation) are standard. SHELXL handles high-resolution data and twinned crystals, while WinGX integrates workflows for data processing and visualization. These programs are critical for resolving bond lengths, angles, and hydrogen-bonding networks .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Enzymatic inhibition assays (e.g., NS2B/NS3 protease inhibition for antiviral studies) are common. IC values are determined via fluorogenic substrates, with competitive inhibition confirmed through Lineweaver-Burk plots. Molecular docking (using AutoDock or Schrödinger Suite) complements experimental data to predict binding modes .

Advanced Research Questions

Q. How can reaction conditions be tailored to favor specific isomers or derivatives of this compound?

Solvent polarity dictates reaction pathways: DMSO favors isoquinolin-1(2H)-one formation (89% yield at 60°C), while THF promotes dihydroisobenzoquinoline derivatives (74% yield at 110°C). Substituent effects on imines (e.g., electron-donating groups like OMe or NMe) enhance reactivity, enabling modular synthesis of analogs .

Q. What strategies resolve contradictions between computational binding predictions and experimental inhibition data?

Discrepancies may arise from solvent effects or protein flexibility. Remediation involves:

Q. How are multi-component reactions (MCRs) applied to diversify the isoquinolinone scaffold?

MCRs combining alkynols, aldehydes, and amines generate structurally diverse derivatives. For example, t-BuOK-mediated coupling of cholesterol-derived alkynols with imines yields natural product analogs (e.g., 8-oxopseudo-palmatorin) in 30–80% yields. This approach bypasses traditional stepwise synthesis, enhancing efficiency .

Q. What analytical methods address challenges in characterizing trace impurities or degradation products?

High-resolution LC-MS (Q-TOF) and NMR identify impurities at <0.1% levels. For stability studies, accelerated degradation under varying pH/temperature conditions followed by spectral matching against reference standards (e.g., Pharmacopeial Forum guidelines) ensures compliance .

Methodological Considerations Table

| Research Aspect | Key Tools/Methods | Critical Parameters |

|---|---|---|

| Synthesis Optimization | t-BuOK catalysis, solvent screening (DMSO vs. THF) | Temperature (60–110°C), catalyst loading (10–20 mol%) |

| Structural Analysis | SHELXL, ORTEP-III, WinGX | Twinning correction, hydrogen-bond network analysis |

| Biological Evaluation | NS2B/NS3 protease assay, molecular docking | IC determination, ΔG binding calculations |

| Data Reconciliation | Molecular dynamics, free-energy perturbation | Solvent model selection, simulation time (>100 ns) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.